![molecular formula C16H14N2OS B15007894 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B15007894.png)
2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2OS. Its structure features a quinazolinone core with a phenylethyl sulfanyl side chain, which is believed to enhance its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone exhibit significant antimicrobial properties. For example, compounds containing the quinazolone structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies involving similar compounds, the incorporation of specific substituents has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The antiviral potential of quinazolinone derivatives is noteworthy. A study on related compounds indicated that some derivatives could inhibit viral replication in cell cultures infected with herpes simplex virus and other viruses . The specific mechanisms of action often involve interference with viral entry or replication processes.
Anticancer Activity
Quinazolinones have been recognized for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds showed growth inhibitory concentrations (GI50) comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanisms often involve apoptosis induction and inhibition of cell proliferation.
Study on Antimicrobial Properties
In a study focused on synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, it was found that these compounds exhibited significant antibacterial activity. The study reported that modifications to the arylideneamino group enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Study on Antiviral Effects
Another investigation into a series of quinazoline derivatives revealed that certain compounds effectively inhibited the replication of several viruses, including the influenza virus and Coxsackie virus B4. This suggests that modifications to the quinazolinone structure can lead to potent antiviral agents .
Summary of Biological Activities
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
WSQDOMDSOBOPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.